molecular formula C13H19FN2O2S B2603715 1-(2-Fluorobenzenesulfonyl)-4-(propan-2-yl)piperazine CAS No. 1155462-43-3

1-(2-Fluorobenzenesulfonyl)-4-(propan-2-yl)piperazine

Cat. No.: B2603715
CAS No.: 1155462-43-3
M. Wt: 286.37
InChI Key: DRLJUOYWMBKFNM-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzenesulfonyl)-4-(propan-2-yl)piperazine is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a fluorobenzene sulfonyl group attached to a piperazine ring, which is further substituted with a propan-2-yl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 1-(2-Fluorobenzenesulfonyl)-4-(propan-2-yl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzenesulfonyl chloride and 4-(propan-2-yl)piperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is conducted under anhydrous conditions to prevent any side reactions.

    Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products.

Chemical Reactions Analysis

1-(2-Fluorobenzenesulfonyl)-4-(propan-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorobenzenesulfonyl)-4-(propan-2-yl)piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is used to study the effects of fluorinated sulfonyl groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions.

    Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with improved pharmacokinetic properties. Its fluorine atom can enhance the metabolic stability of drug candidates.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzenesulfonyl)-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine atom in the compound can form strong hydrogen bonds with target proteins, enhancing its binding affinity. The sulfonyl group can also participate in electrostatic interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

1-(2-Fluorobenzenesulfonyl)-4-(propan-2-yl)piperazine can be compared with other similar compounds, such as:

    1-(2-Chlorobenzenesulfonyl)-4-(propan-2-yl)piperazine: This compound has a chlorine atom instead of a fluorine atom. The presence of chlorine can affect the compound’s reactivity and binding affinity.

    1-(2-Methylbenzenesulfonyl)-4-(propan-2-yl)piperazine: In this compound, a methyl group replaces the fluorine atom. The methyl group can influence the compound’s hydrophobicity and metabolic stability.

    1-(2-Nitrobenzenesulfonyl)-4-(propan-2-yl)piperazine: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-fluorophenyl)sulfonyl-4-propan-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O2S/c1-11(2)15-7-9-16(10-8-15)19(17,18)13-6-4-3-5-12(13)14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLJUOYWMBKFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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